7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Benzyloxy-2-methylbutyl)phthalimide typically involves the reaction of phthalic anhydride with a primary amine under dehydrative conditions . This reaction forms the phthalimide ring, which is then further modified to introduce the benzyloxy and methylbutyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-Benzyloxy-2-methylbutyl)phthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(4-Benzyloxy-2-methylbutyl)phthalimide is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-2-methylbutyl)phthalimide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function . Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
2-(4-Benzyloxy-2-methylbutyl)phthalimide can be compared with other phthalimide derivatives, such as:
- N-Phenylphthalimide
- N-Methylphthalimide
- N-Benzylphthalimide
These compounds share a similar phthalimide core structure but differ in their substituent groups, which can significantly impact their chemical properties and applications .
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
7a-(2-methyl-4-phenylmethoxybutyl)-3aH-isoindole-1,3-dione |
InChI |
InChI=1S/C20H23NO3/c1-15(10-12-24-14-16-7-3-2-4-8-16)13-20-11-6-5-9-17(20)18(22)21-19(20)23/h2-9,11,15,17H,10,12-14H2,1H3,(H,21,22,23) |
InChI Key |
FHUWPUGXGAFAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)CC23C=CC=CC2C(=O)NC3=O |
Origin of Product |
United States |
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